trans-2-(4-n-Butylphenyl)cyclopentanol
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Overview
Description
trans-2-(4-n-Butylphenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O and a molar mass of 218.33 g/mol It is a cyclopentanol derivative, characterized by the presence of a butylphenyl group attached to the cyclopentane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Butylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-n-butylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds through the formation of an intermediate alcohol, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-n-Butylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated cyclopentanol derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-n-Butylphenyl)cyclopentanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of trans-2-(4-n-Butylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(4-Propylphenyl)cyclopentanol
Comparison: Compared to its similar compounds, trans-2-(4-n-Butylphenyl)cyclopentanol is unique due to the presence of the butyl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(4-butylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3 |
InChI Key |
BSPHRRCKIFUZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2CCCC2O |
Origin of Product |
United States |
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